molecular formula C26H23N3O2 B2718358 3-(3,4-dimethoxyphenyl)-8-methyl-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-75-5

3-(3,4-dimethoxyphenyl)-8-methyl-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2718358
CAS No.: 901268-75-5
M. Wt: 409.489
InChI Key: IQZJPKYRZXXRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(3,4-dimethoxyphenyl)-8-methyl-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a fused heterocyclic system belonging to the pyrazoloquinoline family. Its structure comprises:

  • A pyrazolo[4,3-c]quinoline core, which integrates pyrazole and quinoline rings.
  • Substituents at key positions:
    • Position 1: A p-tolyl (4-methylphenyl) group.
    • Position 3: A 3,4-dimethoxyphenyl moiety.
    • Position 8: A methyl group.

This compound is of interest due to the structural versatility of pyrazoloquinolines, which are explored for applications in pharmaceuticals and materials science.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-8-methyl-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-16-5-9-19(10-6-16)29-26-20-13-17(2)7-11-22(20)27-15-21(26)25(28-29)18-8-12-23(30-3)24(14-18)31-4/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZJPKYRZXXRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=C(C=C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-8-methyl-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene. The reaction conditions often involve the use of a Lewis acid catalyst, such as boron trifluoride etherate, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-8-methyl-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[4,3-c]quinoline Derivatives

Anti-Inflammatory Agents

Compounds such as 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) and 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) exhibit potent anti-inflammatory activity by inhibiting LPS-stimulated NO production (IC₅₀ in submicromolar range). The amino and hydroxy groups in these derivatives enhance hydrogen-bonding interactions with biological targets, unlike the methoxy groups in the target compound, which may prioritize lipophilicity over polar interactions .

Halogenated Analogs

A structurally close analog, 8-fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (), replaces the methyl group at position 8 with fluorine. Fluorine’s electronegativity may alter electronic properties (e.g., dipole moments) and bioavailability compared to the methyl group, which contributes steric bulk .

Pyrazolo[3,4-b]quinoline Derivatives

OLED Materials

This makes it suitable for OLED applications, whereas the target compound’s methoxy groups lack such electron-withdrawing effects, limiting its utility in optoelectronics .

Kinase Inhibitors

Derivatives like 6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine (APcK110) target Kit kinase. The pyrazolo[3,4-b]pyridine core differs in ring fusion compared to the target compound’s [4,3-c] system, altering binding site compatibility .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Position 1 Position 3 Position 8 Key Properties/Applications References
Target Compound Pyrazolo[4,3-c]quinoline p-Tolyl 3,4-Dimethoxyphenyl Methyl High lipophilicity; research phase
3-Amino-4-(4-hydroxyphenylamino)-PQ (2i) Pyrazolo[4,3-c]quinoline - 4-Hydroxyphenylamino - Anti-inflammatory (IC₅₀ ~1400W)
3,4-Diamino-PQ (11) Pyrazolo[4,3-c]quinoline - 3,4-Diamino - Synthetic intermediate for tetracyclics
8-Fluoro-3-(3-methoxyphenyl)-PQ Pyrazolo[4,3-c]quinoline p-Tolyl 3-Methoxyphenyl Fluoro Enhanced dipole moment; research use
1,3-Diphenyl-8-CF₃-PQ Pyrazolo[3,4-b]quinoline Phenyl Phenyl CF₃ OLED material (↑ HOMO/LUMO)
6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-PQ Pyrazolo[3,4-b]pyridine - 4-Fluorophenyl - Kit kinase inhibitor

Key Findings and Implications

Substituent Effects: Methoxy Groups: Enhance lipophilicity and stability but limit hydrogen-bonding capacity compared to amino/hydroxy groups in anti-inflammatory derivatives . Halogen vs. Alkyl: Fluorine at position 8 () improves electronic properties, while methyl increases steric hindrance .

Core Structure Differences: Pyrazolo[4,3-c]quinolines (target compound) vs. [3,4-b] isomers: The fusion position affects ring planarity and binding interactions, making [4,3-c] derivatives more suited for pharmaceutical applications .

Synthetic Challenges: Functionalization at position 3 (e.g., amino vs. methoxy) requires tailored reagents, as seen in the synthesis of compound 11 via hydrazine fusion .

Biological Activity

3-(3,4-Dimethoxyphenyl)-8-methyl-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, characterized by its unique fused ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on anticancer and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a quinoline moiety and is substituted with methoxy and methyl groups. Its IUPAC name is 3-(3,4-dimethoxyphenyl)-8-methyl-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline. The structural formula can be represented as follows:

C26H23N3O2\text{C}_{26}\text{H}_{23}\text{N}_3\text{O}_2

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Enzyme Activity : The compound demonstrates the ability to inhibit topoisomerase IIa, an enzyme critical for DNA replication in cancer cells. In vitro studies have reported IC50 values in the range of 7.01 to 14.31 µM against different cancer cell lines such as HeLa and MCF-7 .
  • Induction of Apoptosis : Mechanistic studies suggest that this compound triggers apoptosis in cancer cells via the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored extensively:

  • Nitric Oxide Production Inhibition : It has been evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The compound showed a significant reduction in NO levels comparable to established anti-inflammatory agents .
  • Inhibition of iNOS and COX-2 Expression : The anti-inflammatory effects are associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are pivotal in inflammatory responses. Quantitative structure–activity relationship (QSAR) analysis further supports these findings by identifying key structural features that enhance inhibitory activity .

Data Tables

Activity Type Assay Method IC50 Value (µM) Cell Lines/Models
AnticancerTopoisomerase IIa inhibition7.01 - 14.31HeLa, MCF-7
Anti-inflammatoryNO production inhibition0.39RAW 264.7 cells
iNOS and COX-2 expression inhibitionNot specifiedLPS-induced RAW 264.7 cells

Case Studies

  • Anticancer Study : A study conducted on various pyrazoloquinoline derivatives highlighted that modifications on the phenyl rings significantly affected their anticancer potency. The specific substitution patterns were found to enhance binding affinity to target proteins involved in cancer progression .
  • Anti-inflammatory Evaluation : Another research project focused on the anti-inflammatory properties of pyrazolo[4,3-c]quinolines demonstrated that certain derivatives exhibited potent inhibition of NO production with minimal cytotoxicity at therapeutic concentrations. This study emphasized the importance of structural optimization for enhancing biological activity while reducing toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.